2-Bromo-6-iodo benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

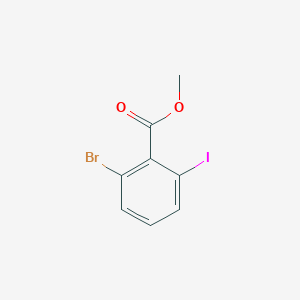

Methyl 2-bromo-6-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2-bromo-6-iodobenzoate has been utilized as a precursor in the synthesis of various biologically active compounds. Its halogen substituents (bromine and iodine) are crucial for enhancing the pharmacological properties of derived molecules.

Case Studies

-

Synthesis of Anticancer Agents :

- In a study, derivatives of methyl 2-bromo-6-iodobenzoate were synthesized and tested for cytotoxicity against human cancer cell lines such as Hep-G2 and MCF7. The results indicated promising activity, with some compounds showing IC50 values in the low micromolar range, suggesting potential as anticancer agents .

- Development of Antimicrobial Agents :

Organic Synthesis

Methyl 2-bromo-6-iodobenzoate serves as an important intermediate in organic synthesis, particularly in the formation of biphenyl derivatives and other complex organic molecules.

Synthesis Pathways

Material Science Applications

The compound's unique properties also make it suitable for applications in material science, particularly in the development of organic electronic materials.

Applications

- Organic Light Emitting Diodes (OLEDs) :

- Liquid Crystals :

Mécanisme D'action

Target of Action

Methyl 2-bromo-6-iodobenzoate primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for chemical reactions .

Mode of Action

The interaction of Methyl 2-bromo-6-iodobenzoate with its targets involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of the reaction, a free radical is formed, which then removes a hydrogen atom from the benzylic position . This process is facilitated by the resonance stabilization offered by the adjacent aromatic ring .

Biochemical Pathways

The reaction of Methyl 2-bromo-6-iodobenzoate at the benzylic position affects the biochemical pathway of free radical bromination . The removal of a hydrogen atom from the benzylic position leads to the formation of a resonance-stabilized benzylic radical . This radical can then undergo further reactions, leading to various downstream effects .

Result of Action

The action of Methyl 2-bromo-6-iodobenzoate results in the formation of a resonance-stabilized benzylic radical . This radical is a highly reactive intermediate that can participate in various chemical reactions, leading to changes at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-iodobenzoate can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives. One common method involves the bromination of methyl 2-iodobenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of methyl 2-bromo-6-iodobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-6-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-bromo-6-aminobenzoate.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields methyl 2-phenyl-6-iodobenzoate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-bromobenzoate: Similar structure but lacks the iodine atom, leading to different reactivity and applications.

Methyl 2-iodobenzoate:

Methyl 5-bromo-2-iodobenzoate: A positional isomer with different substitution patterns, leading to distinct chemical properties.

Uniqueness

Methyl 2-bromo-6-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry and related fields.

Activité Biologique

Methyl 2-bromo-6-iodobenzoate (CAS: 1261840-81-6) is an organic compound that has garnered attention in various fields of scientific research, particularly for its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Methyl 2-bromo-6-iodobenzoate is characterized by the presence of bromine and iodine substituents on the benzene ring, which significantly influence its chemical reactivity and biological interactions. Its molecular formula is C9H7BrI O2, and it has a molecular weight of approximately 292.96 g/mol.

The biological activity of methyl 2-bromo-6-iodobenzoate can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The presence of halogen atoms enhances lipophilicity, facilitating membrane permeability and interaction with target proteins .

- Signal Transduction Modulation : It may influence signal transduction pathways by acting on receptors or other signaling molecules, potentially leading to altered cellular responses.

- Antiviral Activity : Similar compounds have shown promise as anti-HIV agents, suggesting that methyl 2-bromo-6-iodobenzoate may possess antiviral properties through mechanisms involving inhibition of viral replication or enzyme activity .

Antiviral Properties

Research indicates that derivatives of benzoic acid, including those similar to methyl 2-bromo-6-iodobenzoate, exhibit significant antiviral activity. For instance, compounds with similar structural features have been evaluated for their efficacy against HIV, demonstrating potent inhibitory effects on reverse transcriptase (RT) activity .

| Compound | EC50 (μM) | IC50 (μM) | Mechanism |

|---|---|---|---|

| Methyl 2-bromo-6-iodobenzoate | TBD | TBD | Potential RT inhibitor |

| ADAM series derivatives | 0.21 | 0.074 | NNRTI for HIV |

Anti-tumor Activity

Methyl 2-bromo-6-iodobenzoate has been utilized in the synthesis of acetylene-linked diaryl compounds which act as hypoxia-inducible factor (HIF)-1 inhibitors. These compounds have shown anti-tumor activity in various cancer models . The mechanism involves disruption of HIF-1 signaling pathways critical for tumor survival under hypoxic conditions.

Case Studies

- Synthesis and Evaluation : A study synthesized methyl 2-bromo-6-iodobenzoate derivatives to evaluate their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting their potential as anti-cancer agents .

- Pharmacological Investigations : In vitro studies have demonstrated that methyl 2-bromo-6-iodobenzoate can modulate immune responses, potentially enhancing the efficacy of existing antiviral therapies .

- Comparative Studies : Comparative analyses with structurally related compounds revealed that the positioning of bromine and iodine substituents plays a crucial role in determining biological activity, influencing both potency and selectivity against target enzymes .

Propriétés

IUPAC Name |

methyl 2-bromo-6-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVLNMQBCJMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.